Cas no 5448-01-1 (Methanone, (2,3-diphenyl-1H-indol-1-yl)phenyl-)

Methanone, (2,3-diphenyl-1H-indol-1-yl)phenyl- structure
5448-01-1 structure
Product name:Methanone, (2,3-diphenyl-1H-indol-1-yl)phenyl-
CAS No:5448-01-1
MF:C27H19NO
MW:373.44586
CID:386225
PubChem ID:408971

Methanone, (2,3-diphenyl-1H-indol-1-yl)phenyl- Chemical and Physical Properties

Names and Identifiers

    • Methanone, (2,3-diphenyl-1H-indol-1-yl)phenyl-
    • 1-Benzoyl-2,3-diphenyl-indol;1-benzoyl-2,3-diphenyl-indole;
    • NSC17365
    • (2,3-diphenylindol-1-yl)phenylmethanone
    • DTXSID20328293
    • 5448-01-1
    • (2,3-Diphenyl-1H-indol-1-yl)(phenyl)methanone
    • NSC-17365
    • Inchi: InChI=1S/C27H19NO/c29-27(22-16-8-3-9-17-22)28-24-19-11-10-18-23(24)25(20-12-4-1-5-13-20)26(28)21-14-6-2-7-15-21/h1-19H
    • InChI Key: OYYIXNXBNRQNPY-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)C(=O)C4=CC=CC=C4)C5=CC=CC=C5

Computed Properties

  • Exact Mass: 373.14700
  • Monoisotopic Mass: 373.147
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 3
  • Complexity: 541
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 22Ų
  • XLogP3: 6.8

Experimental Properties

  • Density: 1.12
  • Boiling Point: 475°Cat760mmHg
  • Flash Point: 241.1°C
  • Refractive Index: 1.634
  • PSA: 22.00000
  • LogP: 6.66380

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